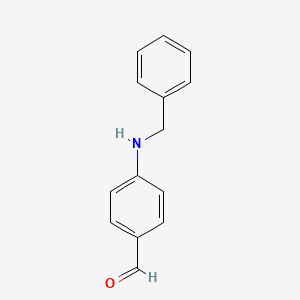

4-Benzylamino-benzaldehyde

Description

4-Benzylamino-benzaldehyde is an aromatic aldehyde derivative featuring a benzylamino (-NH-CH₂-C₆H₅) substituent at the para position of the benzaldehyde ring. For instance, describes the synthesis of 4-(4-bromobenzyloxy)-benzaldehyde using 4-hydroxybenzaldehyde and 4-bromobenzylbromide in acetone with K₂CO₃ as a base . Adapting this method, this compound could be synthesized via substitution of the hydroxyl group with a benzylamino moiety.

This compound’s structure combines the reactivity of an aldehyde group with the electron-donating and steric effects of the benzylamino substituent, making it a versatile intermediate in organic synthesis, particularly in Schiff base formation or pharmaceutical precursor chemistry.

Properties

CAS No. |

518071-13-1 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-(benzylamino)benzaldehyde |

InChI |

InChI=1S/C14H13NO/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,11,15H,10H2 |

InChI Key |

ZXNGWGZCPWDZJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde

- Molecular Formula: C₉H₁₁NO

- Molecular Weight : 149.19 g/mol

- CAS No.: 100-10-7

- Key Features: The dimethylamino (-N(CH₃)₂) group is strongly electron-donating, enhancing the aldehyde’s electrophilicity. Known as Ehrlich’s reagent, it is widely used in biochemical assays (e.g., indole detection in microbiology) . Physical Properties: Melting point (Tfus) of a related compound (4-(diethylamino)benzaldehyde) is reported as 314 K (40.85°C) .

- Solubility: Dimethylamino derivatives are more polar and water-soluble than benzylamino analogues, which have bulkier hydrophobic benzyl groups.

4-(Diphenylamino)benzaldehyde

- Molecular Formula: C₁₉H₁₅NO

- Molecular Weight : 273.33 g/mol

- Structural Insights: The diphenylamino group introduces significant steric hindrance and extended π-conjugation, as shown in its trigonal planar geometry around the N atom . Dihedral angles between the phenyl rings and benzaldehyde moiety range from 29.0° to 53.0°, influencing molecular packing in crystals.

- Comparison: Applications: Used in materials science (e.g., organic semiconductors) due to its conjugated system, contrasting with 4-Benzylamino-benzaldehyde’s likely role in small-molecule synthesis.

4-(N-Methylanilino)benzaldehyde

- Molecular Formula: C₁₄H₁₃NO

- CAS No.: 55489-38-8

- Safety Data : Requires precautions for eye and skin exposure, similar to halogenated derivatives like 4-(Bromomethyl)benzaldehyde .

- Comparison: Substituent Flexibility: The N-methylanilino group (-NH-C₆H₄-CH₃) combines aromatic and alkyl components, offering intermediate polarity between dimethylamino and benzylamino groups.

4-[(4-Methoxyphenyl)(Methyl)Amino]Benzaldehyde

- Molecular Formula: C₁₅H₁₅NO₂

- CAS No.: 54849-47-7

- Key Features :

- Comparison: Electronic Tuning: Methoxy substitution can shift absorption/emission wavelengths in UV/Vis spectra compared to non-methoxy analogues.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Electronic Effects: Amino substituents (-NH₂, -NHR, -NR₂) significantly alter benzaldehyde reactivity. Dimethylamino derivatives exhibit faster aldehyde participation in condensation reactions than benzylamino analogues due to reduced steric bulk and enhanced electron donation .

- Safety Considerations: Halogenated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) require stringent safety protocols, while benzylamino analogues may pose milder risks but still necessitate standard protective measures .

- Material Science Applications: Diphenylamino and methoxy-substituted derivatives are prioritized in optoelectronics, whereas benzylamino variants are less explored in this domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.